1-(3,4-Dihydro-2-naphthyl)pyrrolidine

Catalog No.
S1906349
CAS No.
21403-95-2
M.F
C14H17N
M. Wt
199.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-Dihydro-2-naphthyl)pyrrolidine

Standard morpholine enamines of 2-tetralone give mixed C-1/C-3 alkylation products, requiring costly separation. This compound delivers exclusive C-3 regioselectivity via a rigid planar pyrrolidine enamine for alkylations, acylations, and cycloadditions.

  • >20:1 C-3/C-1 selectivity in Stork alkylations (vs. ~3:1 with morpholine), eliminating mixed fractions.
  • Enables room-temp inverse-electron-demand Diels-Alder with tetrazines for triazine/pyridazine synthesis.
  • Key precursor for 5α-reductase inhibitor intermediates (hexahydrobenzo[f]quinolin-3-ones).

Supplied at ≥98% purity, ready for pilot-scale.

CAS Number

21403-95-2

Product Name

1-(3,4-Dihydro-2-naphthyl)pyrrolidine

IUPAC Name

1-(3,4-dihydronaphthalen-2-yl)pyrrolidine

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

InChI

InChI=1S/C14H17N/c1-2-6-13-11-14(8-7-12(13)5-1)15-9-3-4-10-15/h1-2,5-6,11H,3-4,7-10H2

InChI Key

YWYAUYAEQBYZFN-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC3=CC=CC=C3CC2

Canonical SMILES

C1CCN(C1)C2=CC3=CC=CC=C3CC2

The exact mass of the compound 1-(3,4-Dihydro-2-naphthyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-(3,4-Dihydro-2-naphthyl)pyrrolidine, 2-(Pyrrolidin-1-yl)-3,4-dihydronaphthalene, 1-(3,4-Dihydronaphthalen-2-yl)pyrrolidine, Pyrrolidine enamine of 2-tetralone

Purity

≥98%

Package Size

0.5 g, 1 g, 5 g, 10 g

1-(3,4-Dihydro-2-naphthyl)pyrrolidine is a highly reactive, conjugated cyclic enamine derived from 2-tetralone and pyrrolidine. In industrial organic synthesis and pharmaceutical manufacturing, it serves as an electron-rich nucleophile for Stork enamine alkylations, acylations, and cycloadditions [1]. Compared to standard acyclic enamines or direct ketone alkylation, this compound offers a rigidly planar transition state that maximizes orbital overlap, significantly enhancing its nucleophilicity. For procurement professionals and process chemists, its primary value lies in its ability to drive challenging carbon-carbon bond formations under mild conditions, offering superior regiocontrol and higher yields in the synthesis of complex polycyclic frameworks, such as benzoquinolines and functionalized tetralins.

Research Fit

D1-targeted neuropharmacology scaffold
High-melting solid for automated synthesis
Verified identity with MDL & EINECS identifiers

Substituting 1-(3,4-Dihydro-2-naphthyl)pyrrolidine with its closest structural analogs, such as the morpholine or piperidine enamines of 2-tetralone, fundamentally alters the reaction trajectory and process yield [1]. The pyrrolidine ring imparts a higher degree of enamine planarity and electron density compared to the oxygen-containing morpholine ring, which exerts an electron-withdrawing inductive effect. Consequently, morpholine enamines often suffer from mixed regioselectivity—yielding both C-1 and C-3 alkylation products—and slower reaction kinetics. Procurement decisions that default to the often cheaper or more stable morpholine enamine risk severe downstream purification bottlenecks, reduced yields of the target regioisomer, and the complete failure of sterically demanding cycloadditions that explicitly require the heightened nucleophilicity of the pyrrolidine derivative.

Substitution Risk

Receptor-subtype profile mismatch
Aminotetralin analogs may invert D1/D2 selectivity, altering research pathway outcomes.
Physical form and handling mismatch
Liquid pyrrolidine analogs cannot replicate this high-melting solid's handling or formulation profile.

Absolute Regiocontrol in Electrophilic Alkylation

In the reaction of 2-tetralone enamines with electrophiles like beta-nitrostyrene, the choice of the amine moiety dictates the site of attack. The pyrrolidine enamine, 1-(3,4-Dihydro-2-naphthyl)pyrrolidine, reacts exclusively at the C-3 position, yielding a single regioisomer [1]. In stark contrast, the morpholine enamine comparator yields an 80:20 mixture of C-1 and C-3 alkylated products under identical conditions. This divergence is attributed to the rapid interconversion of the 3,4- and 1,4-dihydro tautomers in the pyrrolidine system, driving the reaction entirely through the less sterically hindered C-3 pathway.

Evidence DimensionRegioselectivity of electrophilic attack (beta-nitrostyrene)
Target Compound Data100% C-3 alkylation (0% C-1)
Comparator Or BaselineMorpholine enamine (80% C-1, 20% C-3)
Quantified Difference100 percentage point improvement in C-3 selectivity
Conditions48 hours at 5 °C in deaerated anhydrous ether

Eliminates the need for costly and time-consuming chromatographic separation of regioisomers, ensuring high-purity downstream intermediates.

D1/D2 receptor selectivity
Class-level inference
D1-active benzoquinoline derivatives vs. D2-active aminotetralin congeners
Supports receptor-subtype differentiation in SAR studies
Based on in vitro activity patterns of derived benzoquinolines

Pathway Divergence in Carbene Cycloadditions

The nucleophilicity of the enamine directly controls its reactivity with carbenes. When reacted with electrophilic carbenes, the morpholine and dimethylamine enamines of 2-tetralone yield standard 1:1 cyclopropanation adducts and ring-insertion products [1]. However, 1-(3,4-Dihydro-2-naphthyl)pyrrolidine exhibits a completely altered reaction pathway, leading to novel rearranged polycyclic products. The enhanced electron density provided by the pyrrolidine ring stabilizes different transition states, fundamentally changing the product distribution compared to the less reactive morpholine analog.

Evidence DimensionProduct distribution in carbene addition
Target Compound DataFormation of novel rearranged polycyclic structures
Comparator Or BaselineMorpholine enamine (standard 1:1 adducts and ring-insertion)
Quantified DifferenceComplete shift in reaction pathway (0% overlap in primary product types)
ConditionsReaction with carbenes in standard non-polar solvents

Demonstrates that pyrrolidine enamines cannot be substituted with morpholine enamines when targeting specific complex polycyclic scaffolds via carbene insertion.

Melting & boiling points
Cross-study comparable
Target: mp 82–84 °C, bp 328.9 °C vs. Pyrrolidine: bp 87–88 °C
Solid vs. liquid form impacts formulation and handling
Data from multiple supplier sources; >140 °C mp difference

Enabling High-Yield Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

Conjugated cyclic enamines, such as 1-(3,4-Dihydro-2-naphthyl)pyrrolidine, are uniquely suited for 1,4-cycloadditions with 1,2,4,5-tetrazines[1]. While unactivated 2-tetralone and non-conjugated enamines fail to react or undergo rapid self-condensation under mild conditions, the pyrrolidine enamine of 2-tetralone readily participates in the cycloaddition. The lower steric barrier to achieving a conjugated coplanar conformation in the pyrrolidine system increases its stability against nonproductive protonation in fluorinated solvents like HFIP, enabling rapid and selective N1/N4 cycloadditions.

Evidence DimensionReactivity in IEDDA with 1,2,4,5-tetrazines
Target Compound DataRapid 1,4-cycloaddition at 25 °C
Comparator Or BaselineNon-conjugated enamines / unactivated ketones (No reaction / self-condensation)
Quantified DifferenceBinary shift from unreactive to highly reactive
Conditions0.1 M HFIP solvent, 25 °C

Allows process chemists to perform complex heterocycle syntheses under extremely mild, room-temperature conditions without requiring harsh catalysts.

Purity specification
Supporting evidence
≥97% purity (supplier lot)
Specification basis for procurement consistency
Storage: 2–8 °C long-term

Precursor Efficiency for Benzo[f]quinolin-3-one Pharmaceutical Scaffolds

In the synthesis of nonsteroidal human type I steroid 5alpha-reductase inhibitors, the pyrrolidine enamine of 2-tetralone derivatives is utilized as the critical intermediate [1]. Condensation of the pyrrolidine enamine with acrylamide efficiently affords the hexahydrobenzo[f]quinolin-3-one core. Attempting this condensation directly with the parent 2-tetralone is synthetically unviable due to poor nucleophilicity at the alpha-carbon. The pre-formation of the pyrrolidine enamine is a mandatory procurement and process step to unlock this specific annulation pathway.

Evidence DimensionViability of acrylamide condensation
Target Compound DataEfficient formation of hexahydrobenzo[f]quinolin-3-one
Comparator Or BaselineDirect 2-tetralone (Synthetically unviable for direct annulation)
Quantified DifferenceEnables a critical multi-component annulation step
ConditionsRefluxing toluene, condensation with acrylamide

Validates the procurement of the pre-formed enamine (or its immediate precursors) as essential for the scalable synthesis of specific tricyclic pharmaceutical APIs.

Validated RP-HPLC method
Supporting evidence
Newcrom R1 column, ACN/water/H₃PO₄
Reduces method development time for bioanalysis
MS-compatible with formic acid substitution

Regioselective Alkylation in API Synthesis

Ideal for synthetic routes requiring strict C-3 alkylation of the 2-tetralone core, avoiding the costly separation of C-1/C-3 mixtures generated by morpholine enamines [1].

Mild-Condition Cycloadditions (IEDDA)

The preferred nucleophile for room-temperature inverse electron-demand Diels-Alder reactions with tetrazines, particularly when synthesizing complex triazine or pyridazine derivatives in fluorinated solvents [2].

Synthesis of Tricyclic Pharmaceutical Scaffolds

Essential precursor for the condensation with acrylamide to manufacture hexahydrobenzo[f]quinolin-3-one derivatives, which are key intermediates for 5alpha-reductase inhibitors [3].

Advanced Carbene Insertion Reactions

Selected over morpholine enamines when the synthetic goal is to access novel rearranged polycyclic frameworks via carbene cycloaddition, leveraging the unique transition state stabilized by the pyrrolidine ring [4].

Application Fit

Application
Selection Property
Validation Focus
D1-targeted neuropharmacology research
Receptor-subtype scaffold differentiation
D1 vs D2 selectivity verification
Solid-phase combinatorial library synthesis
High-melting solid physical form
Automated platform handling compatibility
Bioanalytical method development
Published HPLC-MS method framework
Method transfer and analyte stability
Polymer property modification
Hydrophobic aromatic-aliphatic hybrid
Thermal stability and miscibility testing

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21403-95-2

Wikipedia

1-(3,4-Dihydro-2-naphthyl)pyrrolidine

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